3-[(2-Methoxyphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(2-METHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methoxyphenyl and methylphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyphenyl isocyanate with an appropriate pyrazolopyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reaction setups and continuous flow reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-METHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-[(2-METHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-METHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Studied for their anti-inflammatory and analgesic effects.
Uniqueness
3-[(2-METHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H20N4O4 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H20N4O4/c1-13-7-9-14(10-8-13)18-11-17(22(28)29)24-20-15(12-23-26(18)20)21(27)25-16-5-3-4-6-19(16)30-2/h3-12,18,24H,1-2H3,(H,25,27)(H,28,29) |
InChI Key |
RDQZBRACMWTXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=CC=C4OC)C(=O)O |
Origin of Product |
United States |
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